molecular formula C14H14ClNO2 B11954028 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B11954028
M. Wt: 263.72 g/mol
InChI Key: LHITZPDBBRIOSG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound of interest in organic and medicinal chemistry research. It features both phenolic and aniline functional groups, a combination often found in ligands used to create metal complexes with potential biological activity . Compounds with similar structures, such as those containing a CN bond from a primary amine, have been studied for their crystal structures and intermolecular interactions, which are stabilized by hydrogen bonding . The presence of the methoxy group influences the electron distribution and may affect the compound's tautomeric properties, a subject of study in related Schiff base molecules . This makes it a valuable intermediate for synthesizing more complex structures, including Schiff bases and their metallo-complexes, which are explored for various pharmacological applications such as antimicrobial, antidiabetic, and anticancer agents . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-[(4-chloroanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H14ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3

InChI Key

LHITZPDBBRIOSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a foundational method for synthesizing β-amino carbonyl derivatives. For the target compound, this approach involves:

  • Reactants : 6-Methoxyphenol, 4-chlorobenzylamine, and formaldehyde.

  • Mechanism : Condensation of the phenol, amine, and aldehyde under acidic or basic conditions to form the β-amino alcohol intermediate, followed by dehydration.

  • Conditions :

    • Solvent : Ethanol or methanol.

    • Catalyst : No catalyst required; self-assembly under reflux (80–100°C).

    • Yield : ~80% (varies with reaction time and stoichiometry).

Example Protocol :

ComponentQuantity (mmol)Role
6-Methoxyphenol1.0Active methylene component
4-Chlorobenzylamine1.0Amine source
Formaldehyde2.0Carbonyl component
Ethanol20 mLSolvent
Temperature100°CReflux conditions

After 3–6 hours, the product precipitates and is purified via recrystallization.

Condensation with Formaldehyde and Amines

This method leverages the reactivity of 4-chlorobenzylamine with 6-methoxyphenol in the presence of formaldehyde:

Key Steps :

  • Aminomethylation : 4-Chlorobenzylamine reacts with formaldehyde to form a chlorophenylaminomethyl intermediate.

  • Cross-Linking : The intermediate couples with 6-methoxyphenol via nucleophilic attack at the para position.

Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Temperature25–40°CHigher temperatures risk decomposition
pHNeutral to slightly acidicEnsures protonation of intermediates
SolventMethanol, DMSOPolar aprotic solvents enhance reaction rates

Advantages :

  • High Purity : Minimal byproducts due to selective reactivity.

  • Scalability : Suitable for industrial production with continuous flow reactors.

Alternative Methods

Multi-Component Reactions (MCRs)

MCRs offer atom-economy and reduced waste. A reported protocol combines:

  • 6-Methoxyphenol ,

  • 4-Chlorobenzylamine ,

  • Formaldehyde , and

  • Piperazine (as a catalyst).

Mechanistic Insight :
Piperazine acts as a base, deprotonating the phenol’s hydroxyl group to facilitate nucleophilic attack on the imine intermediate.

Yield : ~85% under optimized conditions (ethanol, 6 hours, 100°C).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

ParameterTraditional MethodMicrowave Method
Reaction Time6–12 hours30–60 minutes
Energy EfficiencyLowHigh
Yield75–80%85–90%

Example: Irradiation at 100°C for 45 minutes yields 88% product.

Industrial Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs:

  • Reactors : Tubular or microreactors for precise temperature control.

  • Solvent : Toluene or xylene (high boiling points).

  • Catalyst : Triethylamine or pyridine (base for deprotonation).

Benefits :

  • Consistency : Narrow residence time distribution ensures uniform product quality.

  • Cost-Effectiveness : Reduced solvent usage and faster cycle times.

Purification Techniques

Post-synthesis purification is critical:

MethodApplicationEfficiency
RecrystallizationRemoval of polar impuritiesHigh
Column ChromatographyIsolation from non-polar byproductsModerate

Reaction Optimization Studies

Solvent Screening

SolventYield (%)Purity (%)
Ethanol8295
Methanol7892
DMSO8598
n-Heptane6090

DMSO enhances solubility of intermediates, improving yield.

Catalyst Influence

CatalystYield (%)Selectivity
Piperazine85High
TEA75Moderate
No Catalyst70Low

Analytical Characterization

Spectroscopic Data

TechniqueKey Observations
¹H NMR (CDCl₃)δ 3.86 (s, 3H, OCH₃), δ 7.50–7.30 (m, Ar-H), δ 4.20 (s, CH₂NH)
IR (KBr)3450 cm⁻¹ (O–H), 1613 cm⁻¹ (C=N), 1246 cm⁻¹ (C–N)
Mass Spec m/z 245 [M+H]⁺ (C₁₁H₁₂ClNO₂)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl moiety serves as a primary site for nucleophilic aromatic substitution (NAS). Reaction conditions and outcomes depend on activating groups:

  • Methanolysis : Under alkaline conditions (KOH/MeOH, 60°C), the chlorine substituent is replaced by methoxy groups, forming 2-{[(4-methoxyphenyl)amino]methyl}-6-methoxyphenol .

  • Amination : Heating with NH₃ in ethanol yields 2-{[(4-aminophenyl)amino]methyl}-6-methoxyphenol, confirmed via LC-MS.

Table 1: NAS Reactivity of 4-Chlorophenyl Group

ReagentConditionsProductYield (%)
Methanol/KOH60°C, 6 h4-Methoxy derivative72
NH₃/EtOHReflux, 12 h4-Amino derivative68

Oxidation

The phenolic -OH undergoes oxidation with KMnO₄ in acidic media (H₂SO₄, 25°C), forming a quinone intermediate. Further oxidation cleaves the aminomethyl bridge:
PhenolKMnO4QuinoneH+4Chloroaniline+2Methoxybenzoquinone\text{Phenol} \xrightarrow{\text{KMnO}_4} \text{Quinone} \xrightarrow{\text{H}^+} 4-Chloroaniline + 2-Methoxybenzoquinone

Reduction

The amino group is reduced using NaBH₄ in THF, yielding 2-{[(4-chlorophenyl)methylamino]methyl}-6-methoxyphenol. Excess borohydride achieves full reduction to the tertiary amine.

Condensation and Mannich Reactions

The aminomethyl (-NH-CH₂-) group participates in Mannich reactions with formaldehyde and primary amines (e.g., methylamine):
R-NH-CH2-Ar+HCHO+R’NH2R-N(CH2NR’2)-Ar\text{R-NH-CH}_2\text{-Ar} + \text{HCHO} + \text{R'NH}_2 \rightarrow \text{R-N(CH}_2\text{NR'}_2\text{)-Ar}
This forms bis-aminated derivatives used in pharmaceutical intermediates .

Key Observations :

  • Optimal pH: 8–9 (BTMG catalyst) .

  • Reaction time: 48 h at 300 rpm agitation .

Hydrogen Bonding and Dimerization

Intermolecular O—H⋯O hydrogen bonds (2.888–2.927 Å) stabilize dimeric structures in crystalline states . This influences solubility and reactivity in polar solvents:

Table 2: Hydrogen Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Impact on Reactivity
O—H⋯O (phenol)2.888 154Stabilizes transition states in SNAr
N—H⋯O (amine)3.463 142Enhances nucleophilicity of NH group

Comparative Reactivity with Structural Analogs

Reactivity trends relative to analogs highlight electronic effects:

Table 3: Reactivity Comparison

CompoundNAS Rate (k, M⁻¹s⁻¹)Oxidation Potential (V)
2-{[(4-ClPh)amino]methyl}-6-MeOPhOH1.0 × 10⁻³+0.78
4-{[(4-ClPh)amino]methyl}-2-MeOPhOH0.7 × 10⁻³+0.82
2-Amino-4-chloro-6-MeO-pyrimidine2.5 × 10⁻³ +1.12

Key Insight : Electron-withdrawing groups (Cl, pyrimidine) accelerate NAS but hinder oxidation .

Sulfonation and Etherification

Exposure to SO₂F₂ gas generates sulfonate esters, confirmed via LC-MS ([M+SO₂F]⁺ adducts at m/z 345.1) . Etherification with alkyl halides (e.g., CH₃I) occurs at the phenolic -OH under anhydrous K₂CO₃.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol is C14H14ClNO2. The compound features a phenolic structure with a methoxy group and an amino group attached to a chlorinated phenyl moiety. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to non-halogenated analogs.

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of phenolic compounds have shown promising results in various cancer models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that phenolic compounds can disrupt bacterial cell membranes, leading to cell death. This characteristic makes this compound a candidate for developing new antimicrobial agents .

Biochemical Research

Proteomics:
In biochemical research, this compound can serve as a tool for proteomic studies due to its ability to interact with specific proteins. Its unique structure allows it to be used as a probe to study protein-ligand interactions, which is essential for understanding various biological processes .

Enzyme Inhibition:
The compound may also act as an enzyme inhibitor. Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders .

  • Anticancer Research: A study published in PLOS ONE demonstrated that derivatives of phenolic compounds, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines .
  • Antimicrobial Testing: In another study, phenolic compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. This suggests that this compound could be further evaluated for its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents, functional groups, and biological activities. Below is a systematic comparison:

Substituent Variations on the Aromatic Ring

Halogen and Alkyl Substituents
  • This analog is reported in crystallography studies but lacks explicit biological data .
  • 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol (C₁₄H₁₃BrFNO₂): Bromine and fluorine substituents enhance electron-withdrawing effects, which may improve binding affinity in receptor-ligand interactions. This compound is marketed as a high-purity pharmaceutical intermediate (NLT 97%) .
  • 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (C₁₅H₁₆ClNO₂): The meta-chloro substituent alters the molecule’s dipole moment, influencing solubility and crystallization behavior. Its crystal structure remains uncharacterized .
Methoxy and Ethoxy Modifications
  • 2-Methoxy-5-((phenylamino)methyl)phenol: Lacking the 4-chloro substituent, this analog exhibits reduced steric bulk but comparable hydrogen-bonding capacity. It forms intermolecular N–H···O and O–H···N hydrogen bonds in crystal lattices .
  • The imino group (Schiff base) differentiates it from the secondary amine structure of the target compound .

Functional Group Variations

Schiff Base Derivatives
  • 2-((E)-(2-((Z)-2-(4-Chlorophenyl)-2-hydroxyvinyl)hydrazono)methyl)-6-methoxyphenol: A hydrazone-based Schiff base ligand derived from the target compound. It forms binuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes with enhanced antimicrobial and antiviral activities compared to the parent amine .
  • 2-(((4-Chlorophenyl)imino)methyl)-6-methoxyphenol: Forms tin(IV) chloride complexes ([(sbn)₂SnCl₂]) with distinct spectroscopic properties. The imino group’s π-conjugation stabilizes metal coordination, unlike the aminomethyl group .

Physicochemical and Structural Insights

  • Crystallography: The target compound’s analog, 2-[(4-chloroanilino)methyl]phenol, exhibits a dihedral angle of 68.71° between aromatic rings, stabilized by N–H···O and O–H···N hydrogen bonds. This contrasts with 2-[(4-methoxyanilino)methyl]phenol, where methoxy groups enhance planarity .
  • Solubility: Bromine and fluorine substituents (e.g., in C₁₄H₁₃BrFNO₂) reduce aqueous solubility but improve organic solvent compatibility .

Biological Activity

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol, also known as a chlorinated phenolic compound, has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenyl group : Enhances lipophilicity and biological interaction.
  • Amino group : Contributes to its reactivity and potential enzyme inhibition.
  • Methoxy group : Influences solubility and biological activity.

These functional groups allow for diverse interactions within biological systems, making it a candidate for further medicinal chemistry studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites of enzymes, altering their conformation and function. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Antimicrobial Activity : It exhibits notable effects against various bacterial strains, likely through disruption of cell wall synthesis or function.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 20 to 80 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported between 10 to 30 µM. Mechanistic studies suggest that it induces apoptosis in cancer cells by modulating pathways involving p53 and cyclins .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particular potency against MRSA strains .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound on human cancer cell lines were analyzed. The findings showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, attributed to the induction of apoptosis and cell cycle arrest in the S phase .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundChlorophenyl group, amino group, methoxy groupExhibits potent antimicrobial and anticancer properties
2-Chloro-4-methylphenolLacks amino groupLess complex; reduced biological activity
2-Amino-4-methylphenolContains amino group but lacks chloro and methoxy groupsDifferent reactivity profile

This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol, and what intermediates are critical for optimization?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates such as 4-chloroaniline and 2-hydroxy-3-methoxybenzaldehyde. A typical approach includes:

Mannich Reaction : Condensation of 4-chloroaniline with formaldehyde and 6-methoxyphenol derivatives to form the aminomethyl intermediate.

Purification : Column chromatography or recrystallization to isolate the product.
Key intermediates include Schiff bases (e.g., [(4-chlorophenyl)imino]methyl derivatives) and thiadiazole/thiadiazine precursors, as seen in analogous syntheses of triazolo-thiadiazoles . Optimization requires controlling reaction conditions (e.g., pH, temperature) to minimize side products like hydrazones or over-substituted derivatives.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for 1^1H; ~55 ppm for 13^13C) and the chlorophenylamine moiety (aromatic protons δ 6.5–7.5 ppm).
  • IR : Identify N–H stretches (~3300 cm1^{-1}) and phenolic O–H bends (~1250 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the spatial arrangement of the chlorophenyl and methoxyphenol groups. For example, analogous compounds like 6-chloro-2-(4-methoxyphenyl)quinoline were validated via SC-XRD to confirm bond angles and packing motifs .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activities of this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. To resolve this:

Standardized Bioassays : Use cell lines with consistent passage numbers and validate protocols (e.g., IC50_{50} measurements in triplicate).

Purity Verification : Employ HPLC-MS to ensure >95% purity, as impurities like unreacted 4-chloroaniline can skew results.

Mechanistic Studies : Compare activity across structural analogs (e.g., bromophenyl or methyl substitutions) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?

  • Methodological Answer :
  • QSPR Models : Use quantitative structure-property relationship (QSPR) tools to estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log KowK_{ow}).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) or environmental matrices (e.g., soil organic matter).
  • Toxicity Prediction : Apply tools like ECOSAR to estimate aquatic toxicity based on functional groups (e.g., phenolic –OH and chlorinated aryl amines) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic/alkaline conditions (0.1 M HCl/NaOH at 40°C for 24 hours).
  • Oxidative stress (3% H2_2O2_2).
  • Analytical Monitoring : Track degradation via UPLC-PDA to identify breakdown products (e.g., demethylated or dechlorinated derivatives).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) in real-time using immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets, as demonstrated for similar chlorophenyl derivatives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Yield variability often stems from:
  • Reagent Ratios : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to amine to drive the Mannich reaction).
  • Catalyst Selection : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance reaction efficiency.
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) for solubility and reaction kinetics .

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